

# physicochemical characteristics of 4-(Aminomethyl)benzamide

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## Compound of Interest

Compound Name: 4-(Aminomethyl)benzamide

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An In-Depth Technical Guide to the Physicochemical Characteristics of 4-(Aminomethyl)benzamide

## Executive Summary

**4-(Aminomethyl)benzamide** is a substituted aromatic compound featuring both a primary amine and a primary amide functional group. This unique bifunctionality makes it a valuable and versatile building block in synthetic and medicinal chemistry. While it exhibits intrinsic biological activity, notably as a trypsin inhibitor, its primary utility in modern research lies in its role as a core scaffold or flexible linker in the design of targeted therapeutics.<sup>[1][2]</sup> This guide provides a comprehensive overview of its fundamental physicochemical properties, analytical characterization methods, stability, safety profile, and its critical applications in drug discovery, particularly in the development of kinase inhibitors. The information herein is curated for researchers, chemists, and drug development professionals who require a detailed technical understanding of this compound.

## Chemical Identity and Structure

Properly identifying a chemical entity is the foundation of all subsequent research and development. **4-(Aminomethyl)benzamide** is systematically identified by the following descriptors.

- IUPAC Name: **4-(aminomethyl)benzamide**<sup>[3]</sup>

- CAS Number: 369-53-9[3][4]
- Molecular Formula: C<sub>8</sub>H<sub>10</sub>N<sub>2</sub>O[1][3][5]
- Canonical SMILES: C1=CC(=CC=C1CN)C(=O)N[3]
- InChI Key: JKIHDSIADUBKPU-UHFFFAOYSA-N[3]
- Common Synonyms: p-Aminomethylbenzamide, Benzamide, 4-(aminomethyl)-[3][5]

The structure consists of a central benzene ring substituted at the 1- and 4- positions with a carboxamide group and a methylamine group, respectively. This para-substitution pattern dictates the molecule's geometry and influences its interaction with biological targets.

## Physicochemical Properties

The physical and chemical properties of **4-(Aminomethyl)benzamide** are essential for predicting its behavior in various experimental settings, from reaction conditions to formulation and ADME (absorption, distribution, metabolism, and excretion) studies.

Property	Value	Reference
Molecular Weight	150.18 g/mol	[1][3][4]
Physical Form	Powder	
Melting Point	141-145 °C	
Boiling Point	332.7 ± 25.0 °C (Predicted)	[1][5][6]
Density	1.172 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1][5][6]
XLogP3	0.1 - 0.244	[3][4]
pKa	16.14 ± 0.50 (Amide N-H, Predicted)	[1][5][6]
Topological Polar Surface Area	69.11 Å <sup>2</sup>	[4]
Hydrogen Bond Donors	2	[4]
Hydrogen Bond Acceptors	2	[4]
Rotatable Bond Count	2	[4]

## Spectroscopic and Analytical Characterization

Characterization confirms the identity and purity of the compound, which is a non-negotiable aspect of scientific integrity.

### Expected Spectroscopic Profile

- Nuclear Magnetic Resonance (<sup>1</sup>H NMR):** The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (typically two doublets in the 7-8 ppm region), a singlet for the benzylic methylene protons (-CH<sub>2</sub>-), and broad singlets for the amine (-NH<sub>2</sub>) and amide (-CONH<sub>2</sub>) protons, the latter of which are exchangeable with D<sub>2</sub>O.
- Infrared (IR) Spectroscopy:** The IR spectrum will be characterized by N-H stretching vibrations from the primary amine and amide groups (typically in the 3100-3500 cm<sup>-1</sup> region), a strong C=O (amide I) stretch around 1640-1680 cm<sup>-1</sup>, and C-H stretches from the aromatic ring.

- Mass Spectrometry (MS): The mass spectrum should display a prominent molecular ion peak ( $M^+$ ) or protonated molecular ion peak ( $[M+H]^+$ ) corresponding to the exact mass of the compound (Monoisotopic Mass: 150.0793 Da).[3]

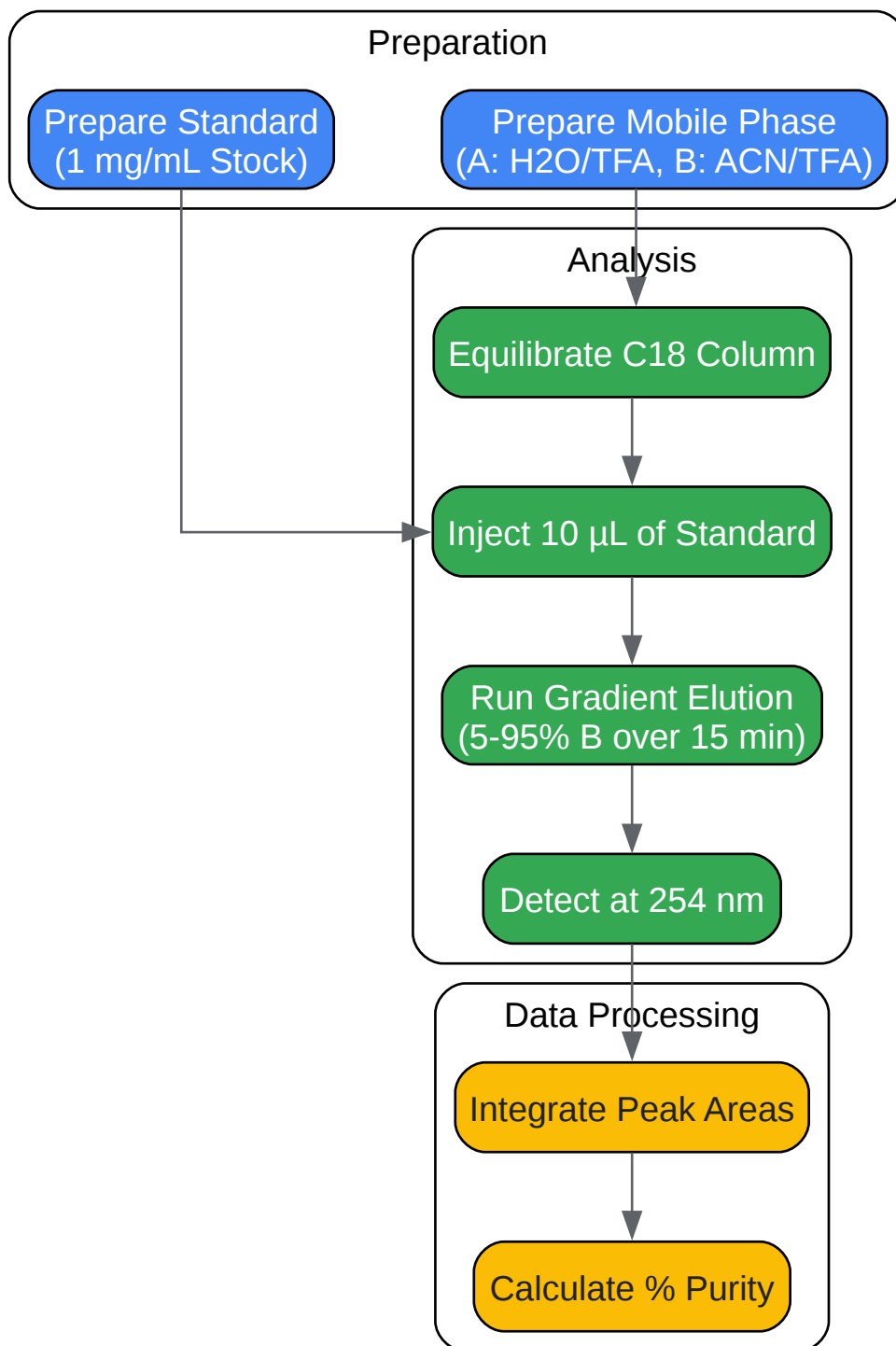
## Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol outlines a standard method for determining the purity of **4-(Aminomethyl)benzamide**. The choice of a C18 column is based on its excellent retention of moderately polar aromatic compounds, while the mobile phase gradient allows for the effective separation of the main compound from potential impurities. UV detection is ideal due to the compound's strong chromophore (the benzene ring).

### Methodology:

- System Preparation: Equilibrate an HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size) with the initial mobile phase conditions.
- Mobile Phase:
  - Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
  - Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
- Standard Preparation: Prepare a 1 mg/mL stock solution of **4-(Aminomethyl)benzamide** in a 50:50 mixture of water and acetonitrile. Dilute to a working concentration of ~50  $\mu$ g/mL.
- Chromatographic Conditions:
  - Flow Rate: 1.0 mL/min.
  - Injection Volume: 10  $\mu$ L.
  - Detection Wavelength: 254 nm.
  - Column Temperature: 30  $^{\circ}$ C.
  - Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

- Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.



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*Fig 1: Standard workflow for HPLC purity analysis.*

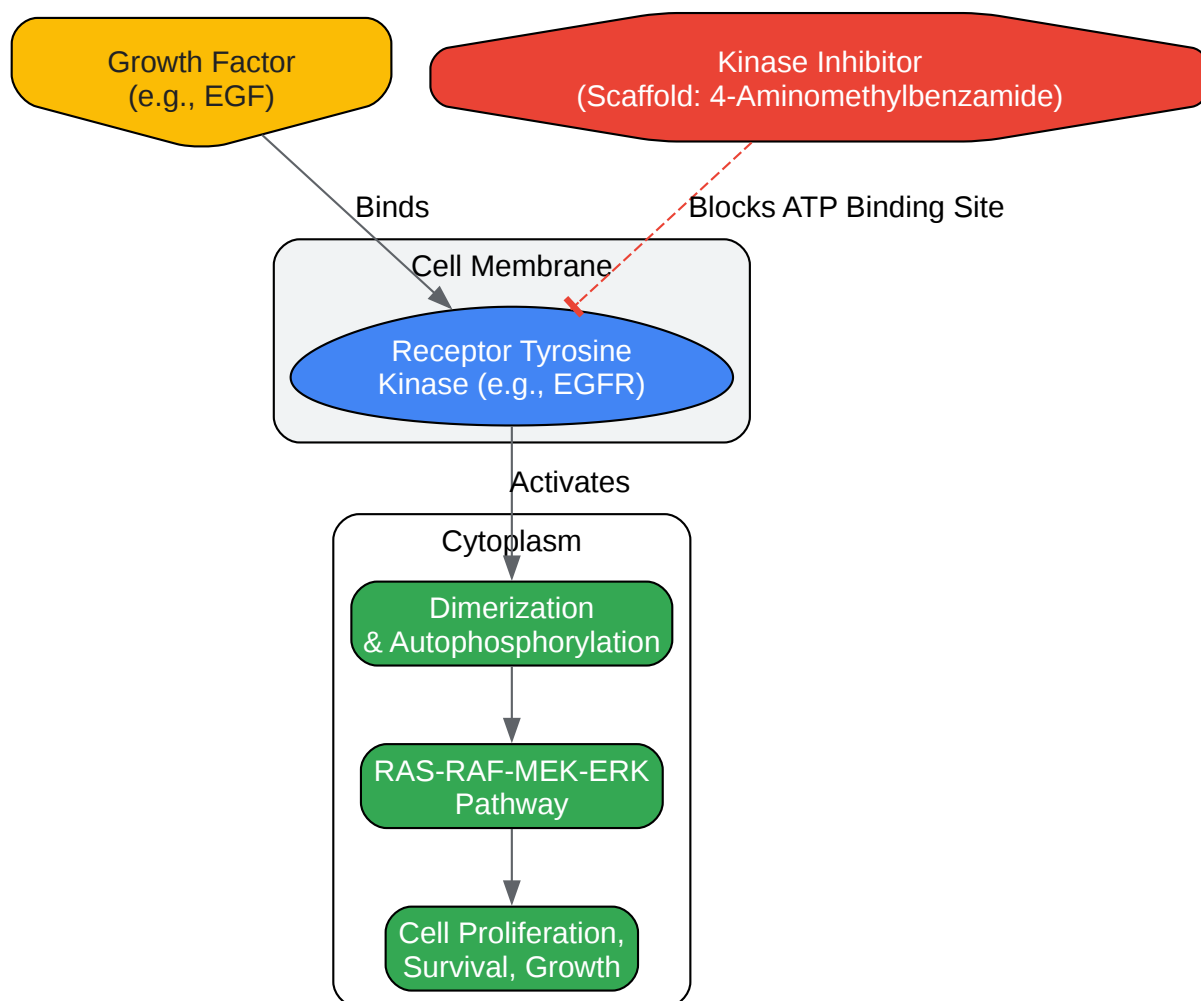
## Role in Medicinal Chemistry and Drug Discovery

The true value of **4-(Aminomethyl)benzamide** is realized in its application as a molecular scaffold. Its rigid aromatic core combined with two functional groups at a 180° angle provides an excellent platform for building more complex molecules with specific biological targets.

### Core Linker for Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. **4-(Aminomethyl)benzamide** has been successfully employed as a flexible linker in the design of novel tyrosine kinase inhibitors.[2] In this context, the benzamide portion can engage in hydrogen bonding within a kinase's hinge region, while the aminomethyl group serves as an attachment point for other moieties designed to target different pockets of the enzyme's active site.

A study detailed the synthesis of derivatives that showed potent inhibitory activity against several receptor tyrosine kinases, including EGFR (Epidermal Growth Factor Receptor), HER-2, and PDGFR.[2] The **4-(aminomethyl)benzamide** fragment was instrumental in achieving a molecular geometry that could effectively bind to the active site of the target kinase.[2]



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*Fig 2: Simplified RTK signaling and point of inhibition.*

## Trypsin Inhibition

Beyond its use as a linker, **4-(Aminomethyl)benzamide** is also a known trypsin inhibitor.<sup>[1]</sup> Trypsin is a serine protease involved in digestion and other physiological processes. This inhibitory activity, while modest, highlights the molecule's ability to interact with enzyme active sites and may be relevant in certain therapeutic contexts.

## Stability and Handling



Proper storage and handling are paramount to maintaining the integrity of the compound.

## Storage Recommendations

There are varying recommendations for storage, which often depend on the grade and intended use of the material. For general laboratory use, storage at room temperature in a well-sealed container, protected from light, is often sufficient.<sup>[6]</sup> For long-term storage of high-purity analytical standards, it is advisable to keep the material in a freezer (-20°C) under an inert atmosphere to prevent degradation from moisture, air, and light.<sup>[1][5]</sup>

## Safety Profile

**4-(Aminomethyl)benzamide** is considered hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

GHS Pictograms	Signal Word	Hazard Statements
 alt text  alt text	Danger	H302: Harmful if swallowed. <sup>[3]</sup> H315: Causes skin irritation. H318: Causes serious eye damage. H319: Causes serious eye irritation. <sup>[3]</sup> H335: May cause respiratory irritation.

## Conclusion

**4-(Aminomethyl)benzamide** is a chemical compound of significant interest to the scientific community. Its well-defined physicochemical properties, including a stable melting point, moderate polarity, and multiple hydrogen bonding sites, make it a predictable and reliable reagent. While possessing intrinsic bioactivity, its most profound impact is as a foundational building block in drug discovery. Its para-substituted, bifunctional nature provides a rigid yet versatile scaffold that has proven essential in the rational design of potent and specific enzyme



inhibitors, particularly in the competitive field of oncology research. This guide serves as a technical resource to empower researchers to utilize this valuable molecule to its full potential.

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